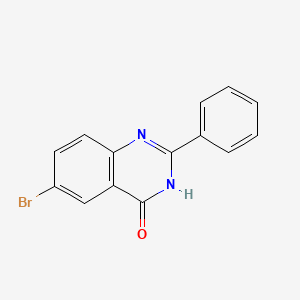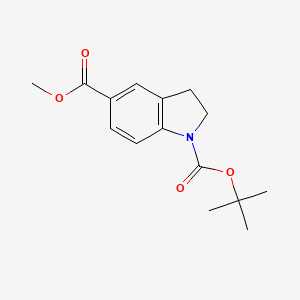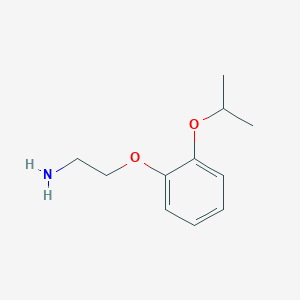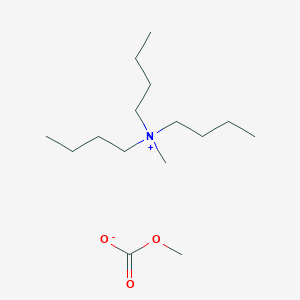
6-bromo-2-phenylquinazolin-4(3H)-one
Descripción general
Descripción
6-Bromo-2-phenylquinazolin-4(3H)-one is a chemical compound that has been studied for its potential anthelmintic and antibacterial properties . It is a derivative of quinazolin-4(3H)-one, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives was achieved through the use of bromoanthranilic acid, benzoyl chloride, and different substituted amino synthons . This process resulted in the creation of eight novel derivatives of the compound .Molecular Structure Analysis
The chemical structures of these compounds were successfully characterized through IR spectroscopy, 1H NMR spectroscopy, and mass spectrometry . These techniques allowed for the identification of the molecular structure and the confirmation of the successful synthesis of the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound and its derivatives involve the use of bromoanthranilic acid, benzoyl chloride, and different substituted amino synthons . These reactants undergo a series of reactions to form the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives were predicted using computational tools like PASS, Molinspiration, Osiris, and Swiss ADME . These predictions encompassed factors such as drug-likeness, bioactivity scores, toxicity, and potential molecular targets .Aplicaciones Científicas De Investigación
Antiviral and Cytotoxic Activities
A study by Selvam et al. (2010) discusses the synthesis of 2,3-disubstitutedquinazolin-4(3H)-ones, including derivatives of 6-bromo-2-phenylquinazolin-4(3H)-one. These compounds were evaluated for their antiviral activity against viruses like HIV, HSV, and vaccinia. One of the derivatives showed significant antiviral activity against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Synthesis Methods
Mohammadi and Hossini (2011) described a method for synthesizing various 2,3-disubstituted-4(3H)-quinazolinones, including this compound, under microwave irradiation and solvent-free conditions. This approach presents a more efficient and eco-friendly synthesis method for these compounds (Mohammadi & Hossini, 2011).
Antimicrobial Activity
Patel, Mistry, and Desai (2006) synthesized various quinazolinone derivatives, including this compound, and evaluated their antimicrobial activity. These compounds exhibited potential as antimicrobial agents, indicating their use in combating microbial infections (Patel, Mistry, & Desai, 2006).
Pharmacological Activities
Research by Rajveer et al. (2010) explored the synthesis of various 6-bromoquinazolinone derivatives for their pharmacological activities, such as anti-inflammatory, analgesic, and antibacterial actions. The study highlights the diverse potential uses of these compounds in pharmacology (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Anticancer Properties
A 2015 study by Agbo et al. synthesized novel 6-aryl-2-styrylquinazolin-4(3H)-ones, including derivatives of this compound, and evaluated them for potential anticancer properties against various human cancer cell lines. These compounds were also tested for their antimicrobial properties, demonstrating their multifaceted applications in medicinal chemistry (Agbo, Makhafola, Choong, Mphahlele, & Ramasami, 2015).
Mecanismo De Acción
While the exact mechanism of action of 6-bromo-2-phenylquinazolin-4(3H)-one is not explicitly stated in the available literature, the compound and its derivatives have been studied for their anthelmintic and antibacterial properties . These properties suggest that the compounds may interact with biological targets in a way that inhibits the growth of bacteria or parasites .
Direcciones Futuras
The study of 6-bromo-2-phenylquinazolin-4(3H)-one and its derivatives provides valuable insights into their potential as agents with anthelmintic and antibacterial properties . Future research could focus on further exploring these properties, identifying the exact mechanisms of action, and assessing the potential of these compounds for development into therapeutic agents .
Propiedades
IUPAC Name |
6-bromo-2-phenyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSZVAPNPHKIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522818 | |
| Record name | 6-Bromo-2-phenylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27398-50-1 | |
| Record name | 6-Bromo-2-phenylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)
![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)

